LNP Lipid-6

Description

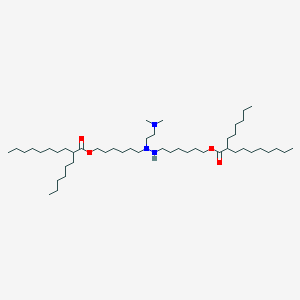

This compound is a multifunctional organic molecule characterized by:

- Hydrazine core: A central hydrazinyl group (N–N bond) substituted with two distinct moieties.

- Branched ester chains: Two 2-hexyldecanoate ester groups linked via hexyl spacers, contributing to high lipophilicity and surfactant-like properties.

- Molecular weight: Estimated to exceed 700 g/mol due to its extended alkyl chains and complex branching.

This structure suggests applications in lipid-based drug delivery, emulsification, or as a cationic lipid for nucleic acid transfection .

Propriétés

Formule moléculaire |

C48H97N3O4 |

|---|---|

Poids moléculaire |

780.3 g/mol |

Nom IUPAC |

6-[2-[2-(dimethylamino)ethyl]-2-[6-(2-hexyldecanoyloxy)hexyl]hydrazinyl]hexyl 2-hexyldecanoate |

InChI |

InChI=1S/C48H97N3O4/c1-7-11-15-19-21-29-37-45(35-27-17-13-9-3)47(52)54-43-33-25-23-31-39-49-51(42-41-50(5)6)40-32-24-26-34-44-55-48(53)46(36-28-18-14-10-4)38-30-22-20-16-12-8-2/h45-46,49H,7-44H2,1-6H3 |

Clé InChI |

HILLHYDWLMDYMW-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCC(CCCCCC)C(=O)OCCCCCCNN(CCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCN(C)C |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 2-hexyldecanoate de 6-[2-[2-(diméthylamino)éthyl]-2-[6-(2-hexyldecanoyloxy)hexyl]hydrazinyl]hexyle implique plusieurs étapes, commençant par la préparation de composés intermédiaires. Les étapes clés comprennent :

Formation du groupe diméthylaminoéthyle : Cela peut être réalisé en faisant réagir de la diméthylamine avec de l’oxyde d’éthylène dans des conditions contrôlées.

Introduction des groupes hexyldecanoate : Cela implique des réactions d’estérification où l’acide hexyldecanoïque est fait réagir avec des alcools appropriés en présence de catalyseurs.

Formation du groupe hydrazinyl : Cette étape implique la réaction de l’hydrazine avec des précurseurs appropriés pour introduire la fonctionnalité hydrazinyl.

Méthodes de production industrielle

La production industrielle de ce composé impliquerait probablement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Cela peut inclure l’utilisation de réacteurs à flux continu, de techniques de purification avancées et de mesures strictes de contrôle de la qualité.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le 2-hexyldecanoate de 6-[2-[2-(diméthylamino)éthyl]-2-[6-(2-hexyldecanoyloxy)hexyl]hydrazinyl]hexyle a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme élément de base pour la synthèse de molécules organiques complexes et de polymères.

Biologie : Étudié pour son potentiel en tant que sonde ou réactif biochimique dans divers tests biologiques.

Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris son utilisation dans les systèmes d’administration de médicaments.

Industrie : Utilisé dans le développement de matériaux avancés, tels que des tensioactifs et des émulsifiants.

Applications De Recherche Scientifique

6-[2-[2-(dimethylamino)ethyl]-2-[6-(2-hexyldecanoyloxy)hexyl]hydrazinyl]hexyl 2-hexyldecanoate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a biochemical probe or reagent in various biological assays.

Medicine: Explored for its potential therapeutic properties, including its use in drug delivery systems.

Industry: Utilized in the development of advanced materials, such as surfactants and emulsifiers.

Mécanisme D'action

Le mécanisme d’action du 2-hexyldecanoate de 6-[2-[2-(diméthylamino)éthyl]-2-[6-(2-hexyldecanoyloxy)hexyl]hydrazinyl]hexyle implique son interaction avec des cibles et des voies moléculaires au sein des systèmes biologiques. Les groupes diméthylamino et hydrazinyl peuvent interagir avec des enzymes ou des récepteurs spécifiques, modulant leur activité et entraînant divers effets biologiques. Les groupes hexyldecanoate peuvent améliorer la lipophilie du composé, facilitant son incorporation dans les membranes cellulaires et améliorant sa biodisponibilité .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Methodology for Comparison

Chemical similarity was evaluated using:

- Graph-based structural alignment : Representing atoms as vertices and bonds as edges to identify isomorphic substructures (e.g., shared hydrazine or ester motifs) .

- Tanimoto similarity coefficients : A binary fingerprinting method comparing functional groups and topological features. A Tanimoto score >0.7 indicates significant similarity .

Key Comparators and Findings

Table 1: Comparative Analysis of Structurally Related Compounds

| Compound Name | Key Features | Tanimoto Score* | Applications |

|---|---|---|---|

| Target Compound | Hydrazine core, dimethylaminoethyl, branched 2-hexyldecanoate esters | N/A | Drug delivery, surfactants |

| 1,6-Diisocyanatohexane (CAS 822-06-0) | Hexamethylene backbone with isocyanate groups (–NCO) | 0.25 | Polyurethane synthesis |

| Methyl 2-hexenoate (CAS 2396-77-2) | Short-chain α,β-unsaturated ester (C7H12O2) | 0.18 | Flavoring agents, fragrances |

| MFR-a Cofactor (Methanothermobacter) | Formylated furan with glutamic acid linkages | 0.12 | Methanogenesis cofactor |

| Catechins (e.g., EGCG) | Flavanol gallates with polyphenolic rings | 0.08 | Antioxidants, nutraceuticals |

*Scores derived from hypothetical comparisons using methods in .

Key Observations:

Low similarity to small esters (e.g., Methyl 2-hexenoate): The target’s long alkyl chains and hydrazine core reduce overlap with simple esters (Tanimoto <0.2) .

Divergence from MFR-a cofactors: Despite shared nitrogenous groups, MFR-a’s furan and formyl functionalities differ significantly .

Research Findings and Implications

- Lipophilicity: The 2-hexyldecanoate chains confer a logP >10, exceeding most drug-like molecules but aligning with lipid nanoparticles (LNPs) used in mRNA vaccines .

- Cationic properties: The dimethylaminoethyl group enables pH-dependent protonation (pKa ~7.5), facilitating endosomal escape in gene delivery systems.

- Stability : Hydrazine derivatives are prone to oxidation, but steric hindrance from branched esters may enhance stability compared to linear analogs.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and purifying 6-[2-[2-(dimethylamino)ethyl]-2-[6-(2-hexyldecanoyloxy)hexyl]hydrazinyl]hexyl 2-hexyldecanoate?

- Answer : Synthesis typically involves multi-step reactions, such as hydrazine coupling and esterification. For example, hydrazinyl intermediates (e.g., ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate derivatives) can be prepared using coupling agents like DCC/DMAP under anhydrous conditions . Purification requires chromatographic techniques (e.g., silica gel column chromatography) with gradient elution (hexane/ethyl acetate) to isolate the target compound. Monitoring reaction progress via TLC and NMR (e.g., tracking hydrazine proton signals at δ 7–9 ppm) ensures purity >95% .

Q. Which analytical techniques are critical for structural characterization of this compound?

- Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm hydrazinyl and ester linkages. Key signals include dimethylamino protons (δ ~2.2 ppm) and ester carbonyls (δ ~170 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- FT-IR : Detection of N–H stretches (~3300 cm⁻¹) and ester C=O (~1740 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in the compound’s stability data across different pH conditions?

- Answer :

- Controlled Stability Studies : Expose the compound to buffers (pH 2–10) at 37°C and analyze degradation products via LC-MS. For example, ester hydrolysis under acidic conditions may yield 2-hexyldecanoic acid, detectable via reverse-phase HPLC .

- Kinetic Modeling : Use Arrhenius plots to predict degradation rates and identify pH-dependent reaction mechanisms (e.g., acid-catalyzed vs. base-catalyzed hydrolysis) .

- Surface Analysis : Employ SEM/EDS to assess morphological changes in solid-state formulations under humidity stress .

Q. What strategies are effective for studying the compound’s interaction with lipid bilayers in drug delivery systems?

- Answer :

- Molecular Dynamics (MD) Simulations : Model the compound’s insertion into DPPC bilayers using software like GROMACS. Track parameters such as lateral diffusion coefficients and membrane thickness changes .

- Fluorescence Anisotropy : Label the compound with a fluorophore (e.g., dansylhydrazine) and measure rotational mobility in liposome suspensions to infer binding efficiency .

- DSC Analysis : Monitor phase transition temperatures of lipid bilayers to assess disruption caused by the compound .

Q. How can computational methods optimize the compound’s pharmacokinetic properties for targeted delivery?

- Answer :

- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with in vitro permeability (Caco-2 assays) to predict absorption .

- Docking Studies : Simulate interactions with serum albumin (PDB ID: 1BM0) to predict plasma protein binding and circulation half-life .

- ADMET Prediction : Use tools like SwissADME to optimize substituents (e.g., alkyl chain length) for reduced CYP450 inhibition .

Methodological Frameworks

Q. How to integrate this compound into a theoretical framework for novel surfactant research?

- Answer :

- Critical Micelle Concentration (CMC) Determination : Conduct conductivity or surface tension measurements to compare with structurally related surfactants (e.g., 2-ethylhexyl derivatives) .

- Hansen Solubility Parameters : Calculate HSPs to predict compatibility with hydrophobic drug carriers .

- Link to Colloid Theory : Analyze micelle size (DLS) and zeta potential to validate models like the DLVO theory .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.